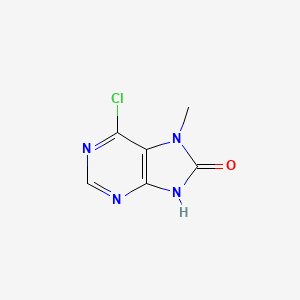
6-氯-7-甲基-7H-嘌呤-8(9H)-酮
描述
6-Chloro-7-methyl-7H-purin-8(9H)-one is a chemical compound with the molecular formula C6H5ClN4O and a molecular weight of 184.58 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and plays a crucial role in various biological processes.
科学研究应用
6-Chloro-7-methyl-7H-purin-8(9H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methyl-7H-purin-8(9H)-one typically involves the chlorination of 7-methyl-7H-purin-8(9H)-one. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents under reflux conditions . The reaction proceeds as follows:
7-methyl-7H-purin-8(9H)-one+SOCl2→6-Chloro-7-methyl-7H-purin-8(9H)-one+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-7-methyl-7H-purin-8(9H)-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
化学反应分析
Types of Reactions
6-Chloro-7-methyl-7H-purin-8(9H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia (NH3), sodium methoxide (NaOCH3), or thiourea (NH2CSNH2) under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of 6-amino-7-methyl-7H-purin-8(9H)-one, 6-methoxy-7-methyl-7H-purin-8(9H)-one, etc.
Oxidation: Formation of 6-chloro-7-methyl-7H-purin-8(9H)-one-2,3-dione.
Reduction: Formation of 6-chloro-7-methyl-7H-dihydropurin-8(9H)-one.
作用机制
The mechanism of action of 6-Chloro-7-methyl-7H-purin-8(9H)-one involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can intercalate into DNA or RNA, disrupting their structure and function .
相似化合物的比较
Similar Compounds
6-Chloropurine: Lacks the methyl group at the 7-position.
7-Methylpurine: Lacks the chlorine atom at the 6-position.
8-Oxo-7-methylguanine: Contains an oxo group at the 8-position instead of a chlorine atom at the 6-position.
Uniqueness
6-Chloro-7-methyl-7H-purin-8(9H)-one is unique due to the presence of both a chlorine atom at the 6-position and a methyl group at the 7-position, which confer distinct chemical and biological properties. This combination of substituents allows for specific interactions with molecular targets and enables the compound to participate in unique chemical reactions .
属性
IUPAC Name |
6-chloro-7-methyl-9H-purin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-11-3-4(7)8-2-9-5(3)10-6(11)12/h2H,1H3,(H,8,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJNNYQNAUVPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2548958.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]furan-2-carboxylic acid](/img/structure/B2548960.png)
![6-methoxy-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2548961.png)
![4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2548966.png)
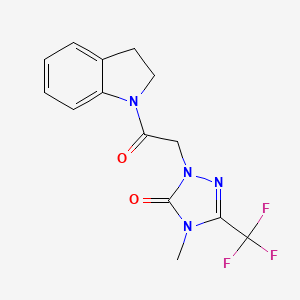
![6-(4-methoxyphenyl)-3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2548970.png)
![2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2548971.png)
![(E)-4-(Dimethylamino)-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2548973.png)

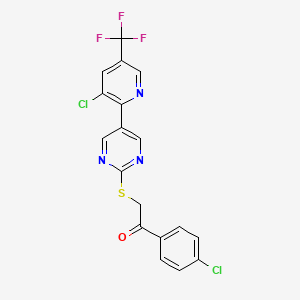
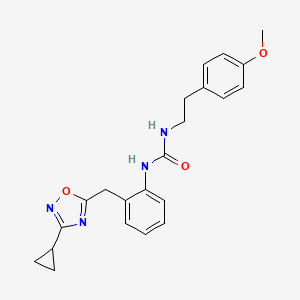
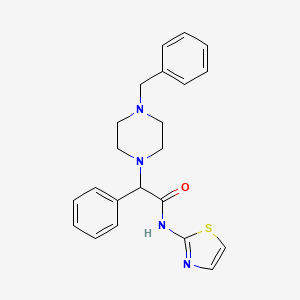
![1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine](/img/structure/B2548981.png)
